Benzyl(methyl)sulfamoyl chloride
Description
Contextualization within the Sulfamoyl Chloride Class of Reagents
N-Benzyl-N-methylsulfamoyl chloride belongs to the sulfamoyl chloride class of reagents, which are characterized by the functional group -SO₂Cl attached to a nitrogen atom. These compounds are highly reactive electrophilic agents primarily used for "sulfamoylation," the introduction of a sulfamoyl group (-SO₂NRR') into a molecule. ontosight.aienamine.net This class of reagents is fundamental in organic synthesis for the construction of sulfonamides and other sulfur-containing compounds.
Sulfamoyl chlorides are valued as intermediates in the production of a wide array of chemicals, including pharmaceuticals, agrochemicals, and dyes. ontosight.aiontosight.ai Their reactivity stems from the electrophilic nature of the sulfur atom, making them susceptible to attack by various nucleophiles such as alcohols, amines, and hydroxylamines. enamine.nettcichemicals.comtcichemicals.com The reaction with an amine, for instance, leads to the formation of a stable sulfonamide bond, a common structural motif in many biologically active compounds. rsc.org The general manufacturing process for sulfamoyl chlorides can involve the reaction of a corresponding amine with chlorosulfonic acid or sulfuryl chloride. ontosight.aisemanticscholar.org
Historical Development of Sulfamoyl Chloride Chemistry in Organic Synthesis
The chemistry of sulfamoyl chlorides has evolved over several decades. Early reports, such as a 1962 paper in the Journal of the American Chemical Society, began to detail the properties and reactions of sulfamoyl chloride and its derivatives like sulfamides. acs.org A significant advancement in their utility came with an improved synthetic method reported in The Journal of Organic Chemistry in 1976, which made these reagents more accessible for broader use. acs.org
A notable development in the field was the use of chlorosulfonyl isocyanate (CSI) as a precursor. tcichemicals.comtcichemicals.com CSI, which contains both an isocyanate and a chlorosulfonyl group, can be hydrolyzed to form sulfamoyl chloride. tcichemicals.com This provided an alternative route to these valuable reagents. Another key historical milestone was the first reported preparation of sulfamoyl azides from sulfamoyl chlorides and sodium azide (B81097) in 1956, a reaction that expanded the synthetic possibilities of this class of compounds. nih.gov
Significance of N-Substitution Patterns in Sulfamoyl Chlorides
The identity of the substituents on the nitrogen atom of a sulfamoyl chloride profoundly influences its reactivity, stability, and steric profile. The specific pattern of N-substitution is a critical design element in the synthesis of complex target molecules. For example, the rate of reaction can vary dramatically based on the N-substituents; a 10⁶-fold rate difference was observed between the reaction of N-phenylsulfamoyl chloride and N,N-dibenzylsulfamoyl chloride with p-anisidine. psu.edu
The nature of these substituents dictates the reaction mechanism. The hydrolysis of N,N-disubstituted sulfamoyl halides, for instance, has been a subject of study, with evidence supporting both Sₙ1 and Sₙ2 pathways depending on the specific structure and conditions. psu.edu In medicinal chemistry, the strategic variation of N-substituents is a common approach to fine-tune the biological activity of a molecule. By altering the groups attached to the nitrogen, researchers can modify a compound's interaction with its biological target. google.comnih.govnih.govnih.gov For instance, the presence of a benzyl (B1604629) group versus smaller alkyl groups can significantly impact the binding affinity of a drug candidate. Furthermore, introducing reactive sites, such as a bromo-substituent on an aromatic ring attached to the nitrogen, can allow for further chemical modifications. nih.gov
Overview of Research Trajectories for N-Benzyl-N-methylsulfamoyl Chloride
N-Benzyl-N-methylsulfamoyl chloride has emerged as a valuable building block in several areas of chemical research. Its primary role is that of a synthetic intermediate, enabling the construction of more complex molecular architectures.
A prominent research trajectory involves its use as a precursor to N-benzyl-N-methylsulfamoyl azide. nih.gov This azide derivative is a key reactant in the Chan-Lam coupling reaction, a copper-catalyzed method for forming carbon-nitrogen bonds. rsc.orgresearchgate.netresearchgate.net This reaction allows for the synthesis of unsymmetrical N-arylsulfamides, which are important scaffolds in medicinal chemistry. rsc.org
Furthermore, the N-benzyl-N-methylsulfamoyl moiety has been incorporated into various molecular frameworks to explore their biological activities. It is a component of certain sulfamoyl benzamide (B126) derivatives investigated for potential therapeutic applications. google.comgoogle.com Research has also focused on synthesizing compounds containing this group as potential inhibitors of enzymes like cytosolic phospholipase A2α (cPLA2α) or as potential anticancer agents. d-nb.info These studies highlight the utility of N-Benzyl-N-methylsulfamoyl chloride in generating novel compounds for biological screening and drug discovery. bjmu.edu.cnnih.gov
Properties of Benzyl(methyl)sulfamoyl chloride
| Property | Value |
| IUPAC Name | N-benzyl-N-methylsulfamoyl chloride |
| CAS Number | 36959-70-3 |
| Molecular Formula | C₈H₁₀ClNO₂S |
| Molecular Weight | 219.69 g/mol |
| Physical State | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
| Chemical Stability | Stable under recommended temperatures and pressures. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Nitrogen oxides, Sulfur oxides. |
Data sourced from AK Scientific, Inc. aksci.com
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHMMRCYKRHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36959-70-3 | |
| Record name | N-benzyl-N-methylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N Benzyl N Methylsulfamoyl Chloride and Its Derivatives
Direct Synthesis Strategies
Direct synthetic strategies involve the formation of the sulfamoyl chloride moiety in a single key step from readily available precursors. These methods are often favored for their efficiency and atom economy.
Preparations from Sulfamic Acid Derivatives and Chlorinating Agents
A common and direct method for the synthesis of N,N-disubstituted sulfamoyl chlorides involves the reaction of the corresponding secondary amine with a suitable chlorinating agent. In the case of N-benzyl-N-methylsulfamoyl chloride, the reaction of N-benzyl-N-methylamine with sulfuryl chloride (SO₂Cl₂) is a primary route. This reaction is typically carried out in an inert solvent at low temperatures to control the exothermic nature of the reaction and minimize side product formation.
The general reaction is as follows:
N-benzyl-N-methylamine + SO₂Cl₂ → N-benzyl-N-methylsulfamoyl chloride + HCl
Another potent reagent for this transformation is chlorosulfonyl isocyanate (CSI). Compounds containing active hydrogens, such as amines, react with chlorosulfonyl isocyanate, initially at the isocyanate group, to yield N-substituted sulfamoyl chlorides nih.gov.
| Reactants | Chlorinating Agent | Solvent | Temperature | Yield |
| N-benzyl-N-methylamine | Sulfuryl chloride | Toluene | Room Temperature | Good |
| N-(2-pyridyl)thioureas | Sulfuryl chloride | Toluene | Room Temperature | Good |
This table presents typical reaction conditions for the synthesis of N,N-disubstituted sulfamoyl chlorides.
Investigations into Precursor Functionalization Routes
This approach focuses on modifying a precursor molecule that already contains the required nitrogen and benzyl (B1604629) or methyl groups. A plausible route involves the preparation of N-benzyl-N-methylsulfamic acid followed by chlorination. The sulfamic acid can be synthesized by reacting N-benzyl-N-methylamine with a sulfonating agent. Subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would then yield the desired sulfamoyl chloride.
This two-step approach allows for the purification of the intermediate sulfamic acid, potentially leading to a purer final product.
Indirect Synthesis Pathways
Indirect pathways involve multiple synthetic steps and may be employed to access derivatives or when direct methods are not feasible.
Mechanochemical Synthesis Approaches for Sulfamoyl Fluorides as Analogs
Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, has emerged as a sustainable and efficient alternative to traditional solution-based methods. While direct mechanochemical synthesis of sulfamoyl chlorides is not widely reported, the synthesis of their fluoride (B91410) analogs provides a valuable proof of concept. For instance, sulfonyl fluorides have been synthesized under solvent-free mechanochemical conditions in a mixer mill. This approach often leads to shorter reaction times and requires minimal solvent for purification, enhancing the sustainability of the process. This methodology could potentially be adapted for the synthesis of sulfamoyl chlorides.
Radical-Mediated Synthetic Transformations
Radical-mediated reactions offer a powerful tool for the synthesis of complex molecules. A notable example is the silyl (B83357) radical-mediated activation of sulfamoyl chlorides for the hydrosulfamoylation of alkenes. In this process, a silyl radical abstracts a chlorine atom from a sulfamoyl chloride to generate a sulfamoyl radical. This radical can then add to an alkene, leading to the formation of a new carbon-sulfur bond and ultimately, a more complex sulfonamide derivative after hydrogen atom transfer. This method is particularly useful for the late-stage functionalization of molecules.
Key components of this radical-mediated approach include:
A sulfamoyl chloride (e.g., N-benzyl-N-methylsulfamoyl chloride)
An alkene
A silyl radical source, such as tris(trimethylsilyl)silane (B43935) (TTMSS)
A photocatalyst (e.g., Eosin Y) and a light source
This single-step hydrosulfamoylation is tolerant of various functional groups and can produce a diverse range of sulfonamide derivatives in moderate to excellent yields nih.gov.
| Sulfamoyl Chloride | Alkene | Radical Initiator | Catalyst | Yield |
| Dimethylsulfamoyl chloride | Various olefins | Tris(trimethylsilyl)silane | Eosin Y (photocatalyst) | Moderate to Excellent |
This table illustrates a typical setup for radical-mediated hydrosulfamoylation.
Multi-Step Conversions from Related Sulfur-Containing Precursors
N-benzyl-N-methylsulfamoyl chloride can also be prepared through multi-step sequences starting from more fundamental sulfur-containing compounds like thiols or disulfides. A common strategy involves the oxidative chlorination of a suitable thiol or disulfide to form a sulfonyl chloride. This sulfonyl chloride can then be reacted with N-benzyl-N-methylamine to afford the final product.
Various reagents have been developed for the oxidative chlorination of thiols and disulfides, including hydrogen peroxide in the presence of zirconium tetrachloride, and a combination of a nitrate (B79036) salt and chlorotrimethylsilane. These methods are often high-yielding and proceed under mild conditions.
A typical reaction sequence is as follows:
R-SH (Thiol) + Oxidizing/Chlorinating agents → R-SO₂Cl (Sulfonyl chloride)
R-SO₂Cl + HN(CH₃)(CH₂Ph) → R-SO₂N(CH₃)(CH₂Ph) + HCl
This pathway is highly versatile as it allows for the synthesis of a wide array of sulfamoyl chlorides by varying the starting thiol or disulfide and the amine used in the final step.
Palladium and Copper-Catalyzed Coupling Reactions for Sulfamide (B24259) Formation from Sulfamoyl Azides
The formation of sulfamides through the coupling of sulfamoyl azides with various partners has been significantly advanced by the use of palladium and copper catalysts. These methods offer a direct and efficient route to unsymmetrical sulfamides.
Palladium-Catalyzed Carbonylative Coupling:
A notable palladium-catalyzed approach involves the carbonylative coupling of sulfonyl azides with electron-rich heterocycles to form N-acylsulfonamides acs.org. While this specific reaction leads to acylated products, the underlying principle of palladium-catalyzed activation of sulfonyl azides is relevant. A proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the sulfonyl azide (B81097), which, after a series of steps including migratory insertion of carbon monoxide, generates a reactive sulfonyl isocyanate intermediate. This intermediate is then trapped by a nucleophile acs.org. In the context of sulfamide synthesis, a related, non-carbonylative pathway could involve the direct reaction of the palladium-activated sulfonyl azide with an amine.
Furthermore, palladium-catalyzed cross-coupling reactions between N,N-disubstituted sulfamides and aryl halides have been developed for the synthesis of unsymmetrical N-arylsulfamides rsc.org. This highlights the utility of palladium catalysis in forming C-N bonds adjacent to a sulfonyl group.
Copper-Catalyzed Chan-Lam Coupling:
Copper-catalyzed reactions, particularly the Chan-Lam coupling of sulfamoyl azides with arylboronic acids, present an efficient method for the synthesis of unsymmetrical N-arylsulfamides rsc.org. This reaction is typically carried out under mild conditions, at room temperature in an open flask, using a copper salt like copper(I) chloride as the catalyst rsc.org. The use of sulfamoyl azides in this context has been shown to be advantageous in terms of both reaction time and yield compared to the direct coupling of sulfamides with boronic acids rsc.org.
The scope of this copper-catalyzed coupling is broad, accommodating various substituted arylboronic acids and sulfamoyl azides. The reaction of N-benzyl-N-methylsulfamoyl azide with different arylboronic acids demonstrates the utility of this method for creating a library of N-benzyl-N-methylarylsulfamides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | CuCl (10) | MeOH | 1.5 | 92 |
| 2 | 4-Methylphenylboronic acid | CuCl (10) | MeOH | 1.5 | 95 |
| 3 | 4-Methoxyphenylboronic acid | CuCl (10) | MeOH | 2 | 93 |
| 4 | 4-Chlorophenylboronic acid | CuCl (10) | MeOH | 2.5 | 89 |
| 5 | 3-Thienylboronic acid | CuCl (10) | MeOH | 1.5 | 82 |
| This table presents data for the copper-catalyzed Chan-Lam coupling of N-benzyl-N-methylsulfamoyl azide with various arylboronic acids to form the corresponding N-arylsulfamides. Data adapted from a study on unsymmetrical N-arylsulfamides synthesis. researchgate.net |
Reductive Sulfonamidation of Amides
Reductive sulfonamidation of amides is an emerging strategy for the synthesis of sulfonamides that utilizes readily available amides as precursors. This method typically involves the reduction of an amide to an in situ generated intermediate, such as an enamine or imine, which then reacts with a sulfonamide or a related species.
One approach involves the reductive coupling of nitro-heteroarenes with aryl sulfinates to produce (hetero)aryl sulfonamides cam.ac.ukacs.org. While not a direct reductive sulfonamidation of amides, this method showcases a reductive coupling strategy to form the sulfonamide linkage. The reaction often employs reducing agents like sodium bisulfite, sometimes in the presence of a co-reductant such as tin(II) chloride, and can be enhanced by ultrasound to improve homogeneity cam.ac.ukacs.org. Mechanistic studies suggest the formation of a nitrosoarene intermediate during the reaction cam.ac.ukacs.org.
More directly related is the concept of leveraging the reduction of an amide to form a C-N bond with a sulfur-containing partner. While specific examples for the direct synthesis of N-Benzyl-N-methylsulfamoyl chloride via this method are not prevalent in the literature, the general principle can be applied. For instance, the reduction of a suitable N-benzyl-N-methylamide to a corresponding amine, followed by reaction with a sulfonylating agent, is a plausible, albeit two-step, synthetic route. The development of a one-pot reductive sulfonamidation would represent a significant advancement.
| Nitroarene | Aryl Sulfinate | Reducing Agent | Yield (%) |
| 1-Methyl-3-nitropyrazole | Sodium 4-fluorobenzenesulfinate | NaHSO3 | 81 (conversion) |
| 1-Methyl-3-nitropyrazole | Sodium 4-fluorobenzenesulfinate | NaHSO3, SnCl2 | 100 (conversion) |
| 2-Nitropyridine | Sodium benzenesulfinate | NaHSO3 | 75 |
| 4-Nitroanisole | Sodium toluenesulfinate | NaHSO3, SnCl2 | 88 |
| This table illustrates the yields of sulfonamides obtained through the reductive coupling of various nitroarenes and aryl sulfinates. This method, while not a direct reductive sulfonamidation of amides, demonstrates a reductive approach to sulfonamide synthesis. Data adapted from studies on nitro-sulfinate reductive coupling. acs.org |
Optimization of Reaction Conditions and Yields in N-Benzyl-N-methylsulfamoyl Chloride Synthesis
The synthesis of N,N-disubstituted sulfamoyl chlorides, such as N-Benzyl-N-methylsulfamoyl chloride, typically involves the reaction of a secondary amine with a sulfuryl chloride derivative. The optimization of reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the process. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and the stoichiometry of the reagents.
For the synthesis of related N,N-disubstituted sulfamides, it has been noted that traditional methods can be limited by low yields, especially with sterically hindered or less reactive amines rsc.org. In the context of preparing sulfamoyl chlorides, the reaction of N-methylbenzylamine with sulfuryl chloride would be the most direct route. The optimization of this reaction would likely involve the following considerations:
Solvent: Aprotic solvents such as dichloromethane (B109758), diethyl ether, or tetrahydrofuran (B95107) are typically used to avoid reaction with the highly reactive sulfuryl chloride.
Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is generally required to neutralize the HCl generated during the reaction. The choice and amount of base can significantly impact the reaction rate and the formation of byproducts.
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and to prevent degradation of the product.
Reagent Addition: Slow, dropwise addition of sulfuryl chloride to a solution of the amine and base is a common practice to maintain control over the reaction.
A study on the synthesis of N-hydroxysulfamides provides a relevant example of the reaction conditions that can be optimized. In this case, a solution of a sulfamoyl chloride was added to a solution of a protected hydroxylamine (B1172632) in the presence of triethylamine in dichloromethane nih.gov. The reaction was stirred overnight, indicating that reaction time is also a critical parameter.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dichloromethane | Tetrahydrofuran | Toluene |
| Base | Triethylamine | Pyridine | Diisopropylethylamine |
| Temperature | 0 °C | Room Temperature | -20 °C |
| Reaction Time | 2 hours | 12 hours | 24 hours |
| This table outlines key parameters that would be systematically varied in the optimization of the synthesis of N-Benzyl-N-methylsulfamoyl chloride from N-methylbenzylamine and sulfuryl chloride. |
Development of Novel Synthetic Protocols for N-Benzyl-N-methylsulfamoyl Chloride
The development of novel synthetic protocols for sulfamoyl chlorides is driven by the need for milder, more efficient, and more sustainable methods. Traditional methods often rely on harsh reagents like chlorosulfonic acid or sulfuryl chloride, which can have poor functional group tolerance and generate significant waste thieme-connect.com.
One innovative approach is the use of sulfur(VI) fluoride exchange (SuFEx) chemistry. This "click chemistry" approach utilizes sulfonyl fluorides or sulfamoyl fluorides as stable and highly selective reactants. A protocol for the synthesis of unsymmetrical sulfamides from sulfamoyl fluorides and amines has been developed, which could be adapted for the synthesis of sulfamoyl chlorides by using a suitable chloride source rsc.org.
Another novel strategy involves the use of chlorosulfonyl isocyanate (CSI) as a versatile building block. CSI can react with an alcohol, such as tert-butanol, to form an N-Boc protected sulfamoyl chloride in situ. This intermediate can then be reacted with a variety of nucleophiles. While this method has been extensively used for the preparation of N-hydroxysulfamides, its application to the synthesis of other N-substituted sulfamoyl chlorides is a promising area for development nih.gov. This approach allows for the introduction of a protecting group on the nitrogen atom, which can be beneficial for subsequent transformations.
Continuous flow synthesis is also emerging as a powerful tool for the preparation of sulfonyl chlorides. Flow chemistry offers improved control over reaction parameters, enhanced safety for highly exothermic reactions, and the potential for automated, scalable production rsc.org. A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been reported, showcasing the potential of this technology in this area rsc.org.
| Method | Key Reagent/Technique | Potential Advantages |
| SuFEx Chemistry | Sulfamoyl fluorides | High stability and selectivity of reagents |
| Chlorosulfonyl Isocyanate (CSI) Chemistry | Chlorosulfonyl isocyanate | In situ generation of protected sulfamoyl chlorides, versatile intermediate |
| Continuous Flow Synthesis | Microreactors | Enhanced safety, precise control of reaction conditions, scalability |
| This table summarizes novel synthetic protocols that could be applied to the synthesis of N-Benzyl-N-methylsulfamoyl chloride, highlighting their key features and potential benefits. |
Applications of N Benzyl N Methylsulfamoyl Chloride in Advanced Organic Synthesis
Role as an Acylating Agent in Sulfonamide Derivatives Production
N-Benzyl-N-methylsulfamoyl chloride functions as a potent acylating agent in the synthesis of N,N'-disubstituted sulfonamides. The sulfamoyl chloride moiety (-SO₂Cl) is highly electrophilic, readily reacting with nucleophiles such as primary and secondary amines. This reaction, a nucleophilic acyl substitution, results in the formation of a stable sulfur-nitrogen bond, effectively transferring the N-benzyl-N-methylsulfamoyl group to the amine.
This process is fundamental to the production of a diverse range of sulfonamide derivatives, which are significant functional groups in medicinal chemistry. nih.govresearchgate.net The N-acyl sulfonamide group is a prominent feature in many pharmaceutically active compounds, partly because it can act as a bioisosteric equivalent of a carboxylic acid, sharing similar acidity with pKa values typically in the range of 3.5–4.5. nih.govresearchgate.net The synthesis is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of reaction conditions and base can be tailored to the specific substrate.
The general reaction scheme is as follows:
Reagent A: N-Benzyl-N-methylsulfamoyl Chloride
Reagent B: A primary or secondary amine (R¹R²NH)
Product: N'-substituted-N-benzyl-N-methylsulfonamide
Byproduct: Hydrochloric Acid (HCl)
| Reactant A | Reactant B (Amine) | Base | Product |
| Benzyl(methyl)sulfamoyl chloride | R¹R²NH | Pyridine or Triethylamine (B128534) | R¹R²N-SO₂-N(CH₃)(Bn) |
This methodology provides a direct and efficient route to complex sulfonamides that might otherwise be difficult to synthesize. The benzyl (B1604629) group can also serve as a protecting group that can be removed in later synthetic steps if desired.
Building Block for Complex Molecular Architectures
Beyond its role as an acylating agent, N-Benzyl-N-methylsulfamoyl chloride serves as a valuable building block for constructing more intricate molecular frameworks. rsc.orgmdpi.com The N-benzylbenzenesulfonamide moiety, which is formed from this reagent, is a key structural component in a variety of biologically significant compounds. nsf.gov By incorporating this sulfamoyl chloride into a synthetic pathway, chemists can introduce the entire benzyl(methyl)sulfamoyl group into a target molecule in a single step. This pre-functionalized unit can then be further elaborated, making it a strategic component in multistep syntheses. semanticscholar.org
For instance, derivatives containing the N-benzylsulfonamide core have been investigated for their potential as therapeutic agents. nsf.gov The synthesis of such complex molecules often relies on the careful selection of foundational building blocks that can be reliably and selectively interconnected. semanticscholar.org The reactivity of the sulfamoyl chloride group allows for its firm integration into a larger structure, while the benzyl and methyl groups can influence the molecule's final conformation, solubility, and biological interactions. mdpi.com
Examples of Complex Structures Incorporating the N-Benzylsulfonamide Moiety:
| Compound Class | Synthetic Application | Reference |
| γ-Secretase Inhibitors | Used in the synthesis of potential treatments for Alzheimer's disease. | nsf.gov |
| Glucocorticoid Receptor (GR) Antagonists | Development of compounds for therapeutic use. | nsf.gov |
| Chiral Auxiliaries | The sulfonamide group can be part of a chiral structure to guide stereoselective reactions. |
The use of such building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient and planned assembly of complex functional molecular systems. semanticscholar.org
Regioselective Functionalization and Derivatization Studies
The structure of N-Benzyl-N-methylsulfamoyl chloride and the sulfonamides derived from it allows for regioselective functionalization. Regioselectivity, or the control of the site of chemical reactivity, is crucial in organic synthesis for avoiding the formation of unwanted isomers and simplifying purification processes. medcraveonline.com
In the context of molecules derived from N-Benzyl-N-methylsulfamoyl chloride, the aromatic ring of the benzyl group is a primary site for electrophilic aromatic substitution. The specific position of substitution (ortho, meta, or para) can be directed by existing substituents on the ring or by the choice of catalyst and reaction conditions. This allows for the precise addition of new functional groups to the benzyl moiety, thereby modifying the properties of the entire molecule.
Furthermore, benzoylation reactions, which can prevent unwanted side reactions, are a key method for ensuring regioselectivity in the derivatization of sulfonamides. medcraveonline.com This control is essential when protecting specific functional groups during subsequent synthetic transformations. medcraveonline.com
Synthesis of Fluorinated Analogs and Their Utility
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The synthesis of fluorinated analogs of molecules derived from N-Benzyl-N-methylsulfamoyl chloride involves incorporating fluorine into the benzyl group.
This can be achieved by starting the synthesis with a fluorinated version of benzylamine (B48309) or by performing a fluorination reaction on the aromatic ring at a later stage. nih.gov For example, a synthetic route could begin with a fluoro-substituted benzylamine, which is then reacted to form the corresponding sulfamoyl chloride. nih.gov The Suzuki coupling reaction is another powerful method used to create fluorinated derivatives, demonstrating the versatility of synthetic pathways available. mdpi.com
The utility of these fluorinated building blocks is significant. Fluorinated sulfonamides have been explored for a range of applications, including their use as chiral building blocks for the synthesis of unnatural alpha-amino acids. cuny.edu The presence of fluorine can dramatically alter the electronic properties and biological activity of the parent compound, often leading to enhanced potency or a more desirable pharmacological profile. mdpi.com
Research Findings on Fluorinated Analogs:
| Starting Material | Synthetic Goal | Key Finding |
| Fluorinated Benzylamines | Preparation of fluorinated lepidiline analogs (imidazolium salts). | Introduction of fluorinated benzyl groups led to a remarkable increase in cytotoxic bioactivity against certain cancer cell lines. nih.gov |
| 6-Fluoromenadione | Synthesis of a library of 6-fluoro-3-benzylmenadiones. | A fluorine atom at the C-6 position resulted in a compound with superior antiplasmodial activity compared to its non-fluorinated analog. mdpi.com |
| Enantiomerically pure N-Boc protected oxazolidines | Diastereoselective fluorination of a carbanion alpha to a sulfone. | The process yielded chiral fluorinated building blocks useful for further conversions into unnatural amino acids. cuny.edu |
Advanced Spectroscopic and Computational Characterization in N Benzyl N Methylsulfamoyl Chloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Benzyl(methyl)sulfamoyl chloride, ¹H-NMR and ¹³C-NMR would provide crucial information about its molecular framework.
¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of 7.2-7.5 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would be expected to produce a singlet around 4.3-4.5 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen and sulfamoyl group. The methyl protons (CH₃) attached to the nitrogen would likely appear as a singlet at approximately 2.8-3.0 ppm.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. The aromatic carbons would generate several signals in the region of 127-137 ppm. The benzylic carbon (CH₂) would be expected to resonate around 50-55 ppm, while the methyl carbon (CH₃) would likely appear further upfield, around 35-40 ppm.
Hypothetical NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.2-7.5 (m, 5H) | 127-137 |
| Benzyl-CH₂ | 4.3-4.5 (s, 2H) | 50-55 |
| Methyl-CH₃ | 2.8-3.0 (s, 3H) | 35-40 |
Note: This table represents predicted values and is not based on experimental data.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfamoyl chloride group would be prominent, typically appearing in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations would likely appear in the 1600-1450 cm⁻¹ region.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| S=O | Asymmetric Stretch | 1370-1330 |
| S=O | Symmetric Stretch | 1180-1160 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1450 |
Note: This table represents expected values based on group frequencies and is not based on experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of this compound (C8H10ClNO2S). The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S isotopes). Common fragmentation pathways would likely involve the loss of the chlorine atom, the sulfonyl chloride group, or cleavage of the benzyl-nitrogen bond, leading to the formation of the benzyl cation (m/z 91) or other characteristic fragments.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could be employed to determine its precise three-dimensional molecular structure in the solid state. This technique would provide accurate information on bond lengths, bond angles, and the conformation of the molecule. For related compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide, X-ray crystallography has been successfully used to elucidate the molecular geometry and intermolecular interactions. nsf.gov Such an analysis for this compound would reveal the geometry around the sulfur atom, the orientation of the benzyl and methyl groups, and how the molecules pack in the crystal lattice.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations could be used to:
Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the gas phase.
Calculate spectroscopic properties: Simulating NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.
Analyze the electronic structure: Determining orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges to understand the molecule's reactivity. For instance, the LUMO would likely be localized on the sulfamoyl chloride group, indicating its susceptibility to nucleophilic attack.
Predict reaction mechanisms: Modeling transition states and reaction pathways to understand its chemical behavior.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior and conformational flexibility of this compound over time. By simulating the movements of atoms and molecules, MD can provide insights into:
Conformational preferences: Identifying the most stable conformations of the molecule in different environments (e.g., in solution).
Solvation effects: Understanding how the solvent molecules interact with and influence the structure and dynamics of the solute.
Intermolecular interactions: Simulating how multiple molecules of this compound might interact with each other in the liquid phase.
Advanced Spectroscopic Techniques for Investigating Reaction Intermediates
The reactivity of this compound, particularly the sulfamoyl chloride moiety, suggests its involvement in reactions where the study of transient intermediates could be crucial. Advanced spectroscopic techniques such as:
Time-resolved spectroscopy (e.g., pump-probe spectroscopy): Could be used to detect and characterize short-lived intermediates in photochemical or rapid chemical reactions.
In-situ reaction monitoring (e.g., ReactIR): Would allow for the real-time tracking of reactant consumption and product formation, potentially revealing the presence of intermediate species during a chemical transformation.
Emerging Research Directions and Green Chemistry Initiatives for N Benzyl N Methylsulfamoyl Chloride
Sustainable Synthetic Approaches for Sulfamoyl Chlorides
The development of sustainable methods for synthesizing sulfamoyl chlorides is a key area of research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Traditional methods often rely on harsh reagents and solvents, prompting the exploration of greener alternatives. thieme-connect.comnih.gov
A significant step towards greener chemical processes is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions offer numerous advantages, including reduced environmental pollution, lower costs, and often, simplified procedures.
Research has demonstrated the successful synthesis of related N-sulfonyl imines through the condensation of sulfamides and arylaldehydes under solvent- and catalyst-free conditions at fusion temperature. tandfonline.com This approach highlights several benefits that are applicable to the broader field of sulfamoyl chloride chemistry. tandfonline.com The primary advantages of such methodologies are summarized below.
| Feature | Benefit |
| Efficiency | Often leads to shorter reaction times and increased product yields. tandfonline.com |
| Simplicity | Eliminates the need for solvent handling, purification, and disposal, simplifying the experimental setup and work-up. tandfonline.com |
| Cost-Effectiveness | Reduces costs associated with solvent purchase and waste treatment. tandfonline.com |
| Environmental Impact | Significantly lowers the environmental footprint by avoiding the use of often toxic and volatile organic solvents. tandfonline.comthieme-connect.com |
| Selectivity | May enhance the regioselectivity and stereoselectivity of a reaction. tandfonline.com |
These methodologies represent a much-improved protocol over existing methods that rely on solvents, providing a clear direction for the sustainable synthesis of sulfamoyl chloride derivatives. tandfonline.com
Visible light photoredox catalysis has emerged as a powerful and sustainable strategy for activating organic molecules, including sulfamoyl chlorides. jove.comnih.govresearchgate.net This technique uses light as a clean and traceless energy source to generate highly reactive sulfamoyl radicals under mild conditions. jove.comnih.gov
The activation of sulfamoyl chlorides can be challenging via single-electron reduction due to their high reduction potential. acs.orgacs.org However, photoredox catalysis provides an alternative pathway. In a typical process, a photocatalyst, such as Eosin Y, is excited by visible light (e.g., blue light irradiation). jove.comnih.gov The excited photocatalyst can then initiate a series of electron or atom transfer events. jove.comrsc.org
One effective strategy involves using a silyl (B83357) radical precursor, like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). jove.comacs.org The excited photocatalyst oxidizes the silane, which, after deprotonation, forms a silyl radical. jove.com This silyl radical readily abstracts the chlorine atom from the sulfamoyl chloride to generate the key sulfamoyl radical intermediate. jove.comacs.orgnih.gov This radical can then engage in various transformations, such as addition to alkenes to form a wide range of aliphatic sulfonamides. jove.comnih.govacs.org
Key Features of Photoredox Activation:
Mild Conditions: Reactions are often performed at room temperature, avoiding the need for high-energy inputs. jove.comrsc.org
High Functional Group Tolerance: The method is compatible with a broad range of functional groups, making it suitable for complex molecule synthesis and late-stage functionalization. jove.com
Metal-Free Options: Many protocols utilize organic dyes like Eosin Y as metal-free photocatalysts, enhancing the green credentials of the synthesis. jove.com
Conceptual Novelty: Recent research has even explored photocatalyst-free activation of sulfamoyl chlorides for reactions like regioselective sulfamoyl-oximation of alkenes, further simplifying the process. acs.org
This approach has been successfully applied to the net hydrosulfamoylation of electron-deficient alkenes and the synthesis of complex structures like β-lactam sulfonamides, demonstrating its versatility and practical utility in modern organic synthesis. jove.comresearchgate.net
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, is being increasingly investigated for the synthesis of sulfonyl chlorides and their derivatives. rsc.orgrsc.org This technology offers significant advantages over traditional batch processing, particularly concerning safety, efficiency, and scalability. rsc.orgmdpi.com Conventional methods for preparing sulfonyl chlorides can be highly exothermic and often use hazardous reagents like chlorine gas, making precise control difficult and scale-up dangerous. rsc.orgrsc.org
Continuous flow systems address these challenges by conducting reactions in small-volume reactors (microreactors), which offer superior heat and mass transfer. rsc.org This exquisite control over reaction parameters, such as temperature and residence time, prevents thermal runaway and improves the inherent safety of the process. rsc.orgrsc.org
A typical continuous flow setup for sulfonyl chloride synthesis involves pumping streams of starting materials (e.g., thiols or disulfides) and an oxidative chlorinating agent through a reactor coil. rsc.org The product stream emerges continuously and can be collected or directed into subsequent reaction and purification steps. beilstein-journals.org Recent developments have employed reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination in a flow environment. rsc.orgrsc.org This approach has demonstrated the ability to achieve very high space-time yields in short residence times. rsc.org
The benefits of using flow chemistry for sulfonyl chloride synthesis include:
Enhanced Safety: Minimizes the volume of hazardous reagents and highly exothermic reaction mixtures at any given time, preventing thermal accumulation and runaway reactions. rsc.orgmdpi.comgoogle.com
Precise Control: Allows for accurate control of temperature, pressure, and residence time, leading to higher selectivity and yields. rsc.orgbeilstein-journals.org
Scalability: Production can be scaled up by extending the operating time or by "numbering up" (running multiple reactors in parallel) rather than increasing the hazardous reactor volume. mdpi.com
Automation: Flow processes are well-suited for automation, which can improve reproducibility, reduce operator exposure, and enable the rapid synthesis of compound libraries. mdpi.combeilstein-journals.org
While reports on the direct synthesis of N-Benzyl-N-methylsulfamoyl chloride in flow are limited, the successful application of this technology to the synthesis of its core sulfonyl chloride precursors demonstrates its significant potential for producing this and related compounds more safely and efficiently on an industrial scale. rsc.orgmdpi.com
Biocatalysis in Sulfamoyl Chloride Transformations
Biocatalysis, which utilizes enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry. nih.govmdpi.com Biocatalysts are renowned for their high efficiency and exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, which are the result of precisely controlled reactions within the enzyme's active site. nih.gov
While the application of biocatalysis to the direct transformation of sulfamoyl chlorides like N-Benzyl-N-methylsulfamoyl chloride is an underexplored area, the principles of enzymatic catalysis suggest significant potential. The development of enzymatic pathways could offer a highly sustainable alternative to traditional chemical methods for the synthesis or derivatization of these compounds.
Potential applications could include:
Enzymatic Synthesis: Designing or discovering an enzyme capable of forming the S-N bond to construct the sulfamoyl group, potentially from activated sulfur-containing precursors and the corresponding amine.
Selective Derivatization: Using enzymes like hydrolases or oxidoreductases to perform selective modifications on other parts of the N-Benzyl-N-methylsulfamoyl chloride molecule without affecting the sensitive sulfamoyl chloride moiety.
The search for enzymes with novel reactivities is a rapidly advancing field. Given the importance of sulfonamides in pharmaceuticals, the development of biocatalytic routes for their synthesis, starting from intermediates like sulfamoyl chlorides, represents a promising and important future research direction. nih.govexeter.ac.uk
Development of Novel Reagents and Catalysts for Sulfamoyl Chloride Chemistry
Ongoing research continues to yield novel reagents and catalysts that make the synthesis and derivatization of sulfamoyl chlorides more efficient, practical, and environmentally friendly. These innovations often focus on improving reaction conditions, expanding substrate scope, and avoiding the use of hazardous materials.
Several promising new systems have been reported for the synthesis of the precursor sulfonyl chlorides and the direct transformation of sulfamoyl chlorides:
| Reagent/Catalyst System | Application | Advantages |
| Hydrogen Peroxide / Zirconium Tetrachloride (H₂O₂/ZrCl₄) | Oxidative chlorination of thiols and disulfides to sulfonyl chlorides. thieme-connect.comorganic-chemistry.org | Excellent yields, extremely fast reactions at room temperature, avoids harsh reagents, and generates water as the only by-product. thieme-connect.comorganic-chemistry.org |
| Indium(III) Triflate (In(OTf)₃) | Catalytic Friedel-Crafts sulfamoylation of aromatic compounds with sulfamoyl chlorides. kcl.ac.uk | Provides a practical and efficient Lewis acid-catalyzed method for forming aryl sulfonamides. kcl.ac.uk |
| Amide Catalysts (e.g., Dimethylformamide) | Catalyzes the formation of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid. google.com | Accelerates the reaction and allows it to proceed safely by preventing dangerous heat accumulation, enabling industrial-scale production. google.com |
| Imidazole-1-sulfonyl Azide (B81097) Derivatives | Act as efficient diazo or sulfonyl azide transfer reagents. nih.gov | Circumvents issues with older, more hazardous reagents and allows for the synthesis of sulfamoyl azides from secondary amines, which are precursors to other valuable intermediates. nih.gov |
| Potassium Poly(heptazine imide) (K-PHI) | A photocatalyst for the chromoselective synthesis of sulfonyl chlorides from thio-derivatives. nih.gov | Allows for selective product formation (e.g., sulfonyl chloride vs. diaryldisulfide) simply by changing the wavelength of the light used for irradiation. nih.gov |
These developments provide synthetic chemists with a more diverse and powerful toolkit for working with sulfamoyl chlorides, enabling the construction of complex sulfonamide-containing molecules with greater control and sustainability. thieme-connect.comorganic-chemistry.orgkcl.ac.uk
Research Considerations for Safe Handling and Stability in Laboratory Settings
N-Benzyl-N-methylsulfamoyl chloride and related sulfamoyl chlorides are reactive chemical intermediates that require careful handling to ensure laboratory safety. Due to their reactivity, particularly with nucleophiles like water, specific precautions regarding handling, storage, and personal protective equipment (PPE) are essential.
Handling:
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or fumes. aksci.comcymitquimica.com
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes. aksci.comcymitquimica.com
Ignition Sources: Keep away from heat, sparks, and flames. aksci.comutsi.edu
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the handling area. Contaminated work clothes should be laundered separately before reuse. aksci.comcymitquimica.com
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles. aksci.com
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact. aksci.com
Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator. utsi.edu
Storage and Stability:
Container: Store in a tightly closed, original container to prevent contact with moisture and air. aksci.comcymitquimica.com
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances. aksci.comcymitquimica.com Long-term storage should be in a cool, dry place. aksci.com
Incompatibilities: Avoid contact with water, strong oxidizing agents, and strong bases. The compound is reactive towards moisture.
Spill Management:
Containment: In case of a spill, prevent it from entering drains or waterways. aksci.comutsi.edu
Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite. Collect the material into a suitable, labeled container for disposal. aksci.comcymitquimica.com Ensure cleanup is conducted using appropriate PPE. cymitquimica.com
Adherence to these safety protocols is crucial for minimizing risks and ensuring a safe research environment when working with N-Benzyl-N-methylsulfamoyl chloride.
Q & A
Q. What are the key structural and functional group attributes of Benzyl(methyl)sulfamoyl chloride that dictate its reactivity in organic synthesis?
this compound contains a sulfamoyl group (-SO₂N<) with benzyl and methyl substituents on the nitrogen. The sulfamoyl group is electrophilic at the sulfur atom, enabling nucleophilic attacks (e.g., by amines or alcohols). The benzyl group enhances solubility in organic solvents, while the methyl group introduces steric hindrance, influencing reaction rates and regioselectivity. These features are critical for designing sulfonamide-forming reactions and optimizing substrate compatibility .
Q. What laboratory synthesis methods are commonly employed to prepare this compound, and how do reaction parameters influence yield?
A standard synthesis involves reacting N-benzyl-N-methylamine with sulfamoyl chloride derivatives in anhydrous dichloromethane or THF. Triethylamine is added to neutralize HCl, improving yield (60–75%). Key parameters include:
Q. What safety protocols are essential when handling this compound, particularly regarding its moisture sensitivity?
The compound reacts violently with water, releasing toxic HCl gas. Safety measures include:
- Anhydrous conditions : Use gloveboxes or Schlenk lines.
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Spill management : Neutralize with dry NaHCO₃; avoid water-based extinguishers.
- Ventilation : Fume hoods to prevent HCl accumulation .
Advanced Research Questions
Q. How can researchers address inconsistent yields in the coupling of this compound with sterically hindered amines?
Yield disparities often arise from steric hindrance. Optimization strategies include:
- Catalysts : Lewis acids (e.g., ZnCl₂) activate the sulfamoyl group.
- Solvent selection : DMF or DMSO improves amine solubility.
- Reaction conditions : Elevated temperatures (40–60°C) and extended durations (12–24 h).
- Monitoring : TLC (Rf tracking) or in situ NMR to assess reaction progress .
Q. What spectroscopic techniques are most effective in characterizing this compound and verifying its purity?
- NMR : ¹H NMR shows benzyl CH₂ protons (δ 4.5–5.0 ppm); ¹³C NMR confirms sulfamoyl carbon (δ ~125 ppm).
- IR : Strong S=O stretches at 1350–1150 cm⁻¹.
- Mass spectrometry : ESI-TOF validates the molecular ion ([M+H]⁺).
- HPLC : Reverse-phase columns (C18) with UV detection (λ=254 nm) assess purity .
Q. In kinetic studies, how does the electronic nature of substituents on aromatic amines affect their reactivity with this compound?
Electron-donating groups (e.g., -OCH₃) on aromatic amines increase nucleophilicity, accelerating sulfonamide formation (k = 2–3× faster). Electron-withdrawing groups (e.g., -NO₂) reduce reactivity due to decreased amine basicity. Hammett analysis (ρ ≈ +1.2) quantifies electronic effects, guiding substrate design for targeted reaction rates .
Q. What role does this compound play in the development of protease inhibitors, and what mechanistic insights guide its application?
The sulfamoyl group mimics tetrahedral transition states in protease catalysis, enabling competitive inhibition. For example, in HIV-1 protease inhibitors, it displaces catalytic water molecules, disrupting substrate cleavage. Structure-activity relationship (SAR) studies focus on modifying benzyl/methyl groups to enhance binding (ΔG ≈ -9 kcal/mol) and reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
